molecular formula C22H21ClN4 B11216781 7-(3-chloro-4-methylphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(3-chloro-4-methylphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11216781
M. Wt: 376.9 g/mol
InChI Key: VRCMNAXOGAZQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-chloro-4-methylphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chloro-4-methylphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 2,4-dichloro-5-nitropyrimidine with 1-pyrrolidinecarboxaldehyde to yield the desired compound. The reaction conditions typically include the use of solvents such as ethanol or toluene and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

7-(3-chloro-4-methylphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7-(3-chloro-4-methylphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which could be useful in cancer treatment.

    Biological Research: The compound is used to investigate protein kinase pathways and their role in cellular processes.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 7-(3-chloro-4-methylphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with protein kinases. The compound acts as a competitive inhibitor by binding to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to target proteins and thereby inhibiting their activity. This inhibition can lead to altered cell cycle progression and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar pyrrolo[2,3-d]pyrimidine core but lacks the additional substituents.

    Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a different core structure but similar biological activity.

Uniqueness

7-(3-chloro-4-methylphenyl)-5-phenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to inhibit protein kinases selectively makes it a valuable compound in drug development and cancer research .

Properties

Molecular Formula

C22H21ClN4

Molecular Weight

376.9 g/mol

IUPAC Name

7-(3-chloro-4-methylphenyl)-5-phenyl-N-propylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C22H21ClN4/c1-3-11-24-21-20-18(16-7-5-4-6-8-16)13-27(22(20)26-14-25-21)17-10-9-15(2)19(23)12-17/h4-10,12-14H,3,11H2,1-2H3,(H,24,25,26)

InChI Key

VRCMNAXOGAZQBV-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C2C(=CN(C2=NC=N1)C3=CC(=C(C=C3)C)Cl)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.